molecular formula C15H22O2 B3028779 4,5-Epoxygermacrone CAS No. 32179-17-2

4,5-Epoxygermacrone

Cat. No. B3028779
CAS RN: 32179-17-2
M. Wt: 234.33 g/mol
InChI Key: DWGVRYKQVZGSIB-JDBPXVJJSA-N
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Description

4,5-Epoxygermacrone is a derivative of germacrone, a natural product reported to possess significant insecticidal activity . It is one of the natural compounds generated from germacrone, along with other derivatives such as 1,10-epoxygermacrone, gajutsulactone A, germacrol, isogermacrone, and others .


Synthesis Analysis

The synthesis of 4,5-Epoxygermacrone involves the treatment of 1(10)-epoxygermacrone with a Lewis acid like InBr3, which triggers the ionic opening of the compound and results in the generation of spiro-alcohols . Further treatment of 4,5-epoxygermacrone with GaCl3 as a Lewis acid causes the opening of the compound .


Chemical Reactions Analysis

The chemical reactions involving 4,5-Epoxygermacrone include the ionic opening of 1(10)-epoxygermacrone triggered by the Lewis acid InBr3, resulting in the generation of spiro-alcohols . Another reaction involves the treatment of 4,5-epoxygermacrone with GaCl3 as a Lewis acid, which causes the opening of the compound .

Scientific Research Applications

Antimicrobial Activities

4,5‐Epoxygermacrone, isolated from Geranium macrorrhizum L., has demonstrated significant antimicrobial activities. Research by Radulović et al. (2014) revealed high activities against Bacillus subtilis and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent (Radulović et al., 2014).

Chemical Synthesis and Molecular Modeling

The synthesis of 4,5-Epoxygermacrone and its structural elucidation through 1D‐ and 2D‐NMR spectra, molecular modeling, and synthesis has been extensively studied. This is crucial for understanding its chemical properties and potential applications in various fields (Radulović et al., 2014).

Biogenetic Model Reactions

The study by Niwa, Iguchi, and Yamamura (1976) explored acid- or base-catalyzed cyclizations of epoxygermacrones, which led to the production of compounds with diverse structures such as cadinane, selinane, and guaiane types. This research is vital for understanding the biogenetic pathways and potential synthetic routes of epoxygermacrones (Niwa, Iguchi, & Yamamura, 1976).

Rearrangement and Synthesis of Derivatives

Research on the acid-induced rearrangement of 4,5-epoxygermacra-8,12-olides, as investigated by Rosselli et al. (2010), led to the synthesis of guaiane and eudesmane derivatives. These studies provide insights into the chemical flexibility and potential applications of 4,5-epoxygermacrone derivatives (Rosselli et al., 2010).

Structural Diversity and Bioactive Compounds

The work by Pérez Morales et al. (2013) on germacrone and its epoxy derivatives highlighted the production of over 40 compounds from these substances, showcasing the structural diversity and potential for discovering bioactive compounds (Pérez Morales et al., 2013).

Biotransformation Studies

Piet et al. (1995) investigated the biotransformation of germacrone-4,5-epoxide by Cichorium intybus, which led to enzyme-catalyzed cyclizations towards substituted guaianes and eudesmanes. These findings are crucial for understanding the metabolic pathways and potential therapeutic applications of 4,5-epoxygermacrone (Piet et al., 1995).

properties

IUPAC Name

(1R,6Z,10R)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGVRYKQVZGSIB-JDBPXVJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC[C@@]2([C@H](O2)CC(=C(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Epoxygermacrone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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